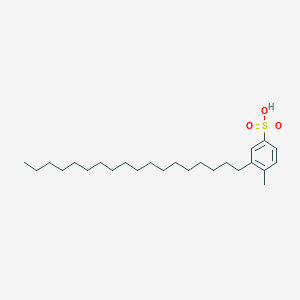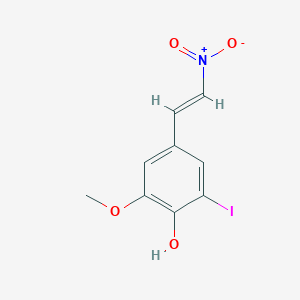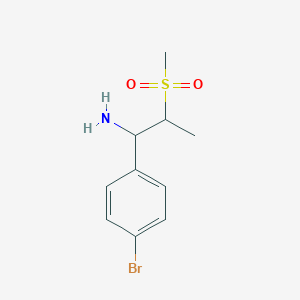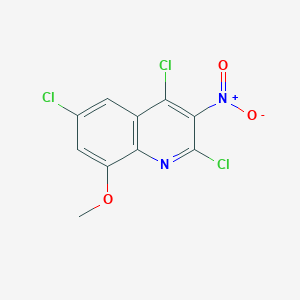
2,4,6-Trichloro-8-methoxy-3-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-8-methoxy-3-nitroquinoline is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of three chlorine atoms, a methoxy group, and a nitro group attached to the quinoline ring, making it a highly functionalized derivative.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-8-methoxy-3-nitroquinoline typically involves multi-step reactions starting from simpler quinoline derivatives. One common method includes the nitration of 2,4,6-trichloroquinoline followed by the introduction of a methoxy group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve high-quality products.
化学反应分析
Types of Reactions: 2,4,6-Trichloro-8-methoxy-3-nitroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the chlorine atoms.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in hydroxylated products.
科学研究应用
2,4,6-Trichloro-8-methoxy-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its functional groups that can interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of 2,4,6-Trichloro-8-methoxy-3-nitroquinoline depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The methoxy and chlorine groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
2,4,6-Trichloroquinoline: Lacks the methoxy and nitro groups, making it less functionalized.
8-Methoxyquinoline: Lacks the chlorine and nitro groups, resulting in different chemical properties.
3-Nitroquinoline: Lacks the chlorine and methoxy groups, affecting its reactivity and applications.
Uniqueness: 2,4,6-Trichloro-8-methoxy-3-nitroquinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms, a methoxy group, and a nitro group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C10H5Cl3N2O3 |
|---|---|
分子量 |
307.5 g/mol |
IUPAC 名称 |
2,4,6-trichloro-8-methoxy-3-nitroquinoline |
InChI |
InChI=1S/C10H5Cl3N2O3/c1-18-6-3-4(11)2-5-7(12)9(15(16)17)10(13)14-8(5)6/h2-3H,1H3 |
InChI 键 |
FKBLLWJWNVRBGB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=C1N=C(C(=C2Cl)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


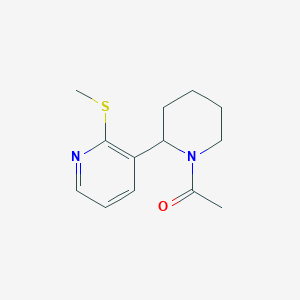
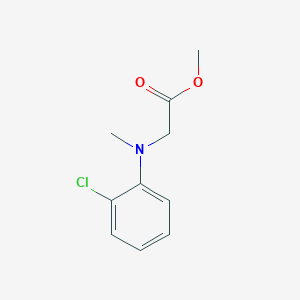
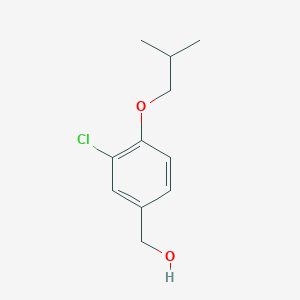
![{1-Azabicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13002101.png)
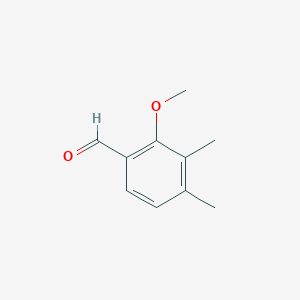
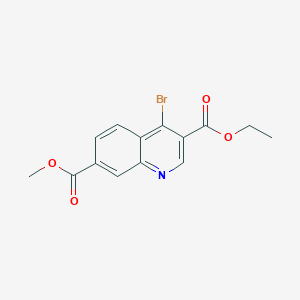
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13002114.png)

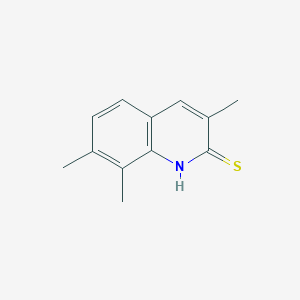
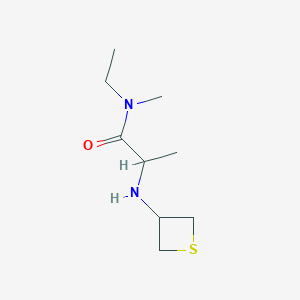
![Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13002128.png)
